molecular formula C12H19ClN6O B8427116 4-(4-Chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)morpholine

4-(4-Chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)morpholine

Cat. No. B8427116
M. Wt: 298.77 g/mol
InChI Key: LRJRAHQGJCJBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921361B2

Procedure details

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (1.40 g, 5.96 mmol, 1.0 eq.) was dissolved in dichloromethane (21 ml). N-Methylpiperazine (727 μl, 6.56 mmol, 1.1 eq.) was added to the reaction mixture at 0° C. and stirred for 30 minutes at the same temperature. The solvent was evaporated under reduced pressure and purification by flash chromatography yielded the title compound as a white solid (690 mg, 39%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
727 μL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[N:3]=1.[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>ClCCl>[Cl:8][C:6]1[N:7]=[C:2]([N:19]2[CH2:20][CH2:21][N:16]([CH3:15])[CH2:17][CH2:18]2)[N:3]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[N:5]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)N1CCOCC1
Name
Quantity
21 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
727 μL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and purification by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)N1CCN(CC1)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.